molecular formula C8H11Cl2N3 B2598875 3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride CAS No. 2470441-28-0

3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride

Cat. No.: B2598875
CAS No.: 2470441-28-0
M. Wt: 220.1
InChI Key: OVCFURVOJZTYID-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science . This compound is typically available in powder form and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine scaffold

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-N-oxide derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine compounds .

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-6-4-10-8-3-2-7(9)5-11(6)8;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCFURVOJZTYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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